Syzalterin

Overview

Description

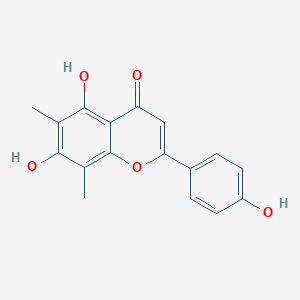

Syzalterin is a flavonoid compound known for its inhibitory activity against nitric oxide production. It has a molecular formula of C17H14O5 and a molecular weight of 298.29 g/mol . This compound is derived from plants, specifically from the Lythraceae family, and has been studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

Syzalterin primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. NO acts as a signaling molecule and is involved in various biological functions, including vasodilation, immune response, and neurotransmission .

Mode of Action

This compound interacts with NOS by inhibiting its activity, thereby reducing the production of NO . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound is 1.87 μg/mL . This means that this compound can inhibit 50% of NOS activity at a concentration of 1.87 μg/mL .

Biochemical Pathways

The inhibition of NOS by this compound affects the NO signaling pathway . Under normal conditions, NOS catalyzes the production of NO, which then participates in various cellular processes. When this compound inhibits nos, the production of no is reduced, which can lead to alterations in these processes . The exact downstream effects can vary depending on the specific cellular context and the extent of NOS inhibition.

Result of Action

The primary molecular effect of this compound is the inhibition of NO production . This can lead to changes in cellular processes that are regulated by NO. The specific cellular effects can vary depending on the context and the extent of NOS inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Syzalterin can be synthesized through various synthetic routes. One common method involves the extraction of flavonoid derivatives from plants such as Lawsonia inermis. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, and the crude extract is purified using techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Syzalterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and can be used for further research .

Scientific Research Applications

Chemistry: Syzalterin is used as a model compound for studying flavonoid chemistry and its reactions.

Biology: It has been investigated for its role in inhibiting nitric oxide production, which is relevant in inflammatory responses.

Medicine: this compound’s anti-inflammatory properties make it a potential candidate for developing new therapeutic agents.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Syzalterin is unique among flavonoids due to its specific inhibitory activity against nitric oxide production. Similar compounds include:

Luteolin: Another flavonoid with antioxidant and anti-inflammatory properties.

Quercetin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.

Kaempferol: Exhibits anti-cancer and anti-inflammatory properties.

Compared to these compounds, this compound’s specific inhibition of nitric oxide production makes it particularly valuable in research focused on inflammatory diseases .

Biological Activity

Syzalterin, a flavonoid compound with the molecular formula and a molecular weight of 298.29 g/mol, has garnered attention for its biological activities, particularly its inhibitory effects on nitric oxide (NO) production. This compound primarily acts by inhibiting nitric oxide synthase (NOS), which plays a crucial role in the NO signaling pathway associated with inflammatory responses.

This compound's action involves the following key aspects:

- Target : Nitric Oxide Synthase (NOS)

- Mode of Action : Inhibition of NOS activity, leading to reduced NO production.

- Biochemical Pathways : Affects the NO signaling pathway, which is significant in various physiological and pathological processes.

Biological Activities

This compound exhibits several biological activities that are relevant to both research and therapeutic applications:

- Anti-inflammatory Properties : By inhibiting NO production, this compound may help mitigate inflammation, making it a candidate for developing anti-inflammatory drugs.

- Neuroactive Potential : Recent studies suggest that this compound may possess neuroactive properties, indicating its potential use in neurological research and therapies .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with other flavonoids known for their biological activities:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Neuroactive Properties |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Luteolin | Yes | High | No |

| Quercetin | Yes | High | Limited |

| Kaempferol | Yes | Moderate | No |

This table highlights that while this compound shares anti-inflammatory properties with other flavonoids, its specific inhibition of NO production distinguishes it from compounds like Luteolin and Quercetin.

Inhibitory Effects on Nitric Oxide Production

Research has demonstrated that this compound significantly inhibits the production of nitric oxide in vitro. In a study examining its effects on cultured rat neurons, this compound was found to reduce mean firing rates and bursting rates, similar to the effects observed with high-THC cannabis extracts. This suggests a potential for neuroactive applications .

Pharmacological Properties

A detailed analysis of this compound's pharmacological properties indicates its potential as a therapeutic agent. The compound has been investigated for its role in various biochemical pathways relevant to inflammation and neuroprotection. For instance, studies have shown that its ability to inhibit NOS could be beneficial in conditions characterized by excessive NO production, such as neurodegenerative diseases .

Applications in Medicine and Industry

This compound's anti-inflammatory properties make it a promising candidate for new therapeutic agents aimed at treating inflammatory diseases. Additionally, its unique chemical structure allows for potential applications in the development of natural product-based pharmaceuticals and nutraceuticals.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGMHWAKRDYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.